2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-14-6-2-1-5-13(14)17(23)21-10-12-22-11-9-20-16(22)15-7-3-4-8-19-15/h1-9,11H,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIIDAMMYKEBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a pyridine ring, and an imidazole ring, which contribute to its unique properties and mechanisms of action. This article reviews the biological activity of this compound, highlighting its mechanisms, applications in research, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is C17H15BrN4O, with a molecular weight of 371.23 g/mol. The structure includes several functional groups that facilitate its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H15BrN4O |
| Molecular Weight | 371.23 g/mol |
| CAS Number | 2034233-79-7 |
The biological activity of 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets within biological systems. The imidazole and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which could lead to reduced cell proliferation in cancer cells.
- Receptor Modulation : By binding to specific receptors, the compound can alter signaling pathways that are crucial for cellular function.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of compounds similar to 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, benzamide derivatives have demonstrated significant activity against RET kinase, which is implicated in several cancers .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties, showing effectiveness against various pathogens. Its structure allows it to penetrate bacterial membranes effectively, leading to cell death .
3. Antifungal Activity
Similar compounds have shown promise in antifungal applications by disrupting fungal cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and tested for RET kinase inhibition, revealing that certain modifications could enhance potency significantly (e.g., EC50 values as low as 0.010 μM) .
- Antiparasitic Activity Assessment : Research indicated that modifications to the imidazole ring can enhance antiparasitic activity while maintaining low cytotoxicity in human cells .
Comparative Analysis
When compared to similar compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups that confer specific reactivity patterns and biological activities.
| Compound Type | Common Features | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)amides | Amide linkage | Moderate anticancer activity |
| 3-bromoimidazo[1,2-a]pyridines | Bromine substitution | Antimicrobial effects |
| 2-bromo-N-(...)benzamide | Bromine + pyridine + imidazole | Strong anticancer and antimicrobial effects |
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies have reported its effectiveness through Minimum Inhibitory Concentration (MIC) assays.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide | 0.22 - 0.25 | Staphylococcus aureus |
| Other Derivative | 0.30 | Escherichia coli |
Research indicates that the compound inhibits biofilm formation, which is critical for treating persistent infections caused by biofilm-forming bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The cytotoxic effects were evaluated using cell viability assays.
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide |
| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |
The presence of the imidazole ring in the structure is believed to contribute to its anticancer activity by interfering with cellular processes involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated using various models. The inhibition of cyclooxygenase (COX) enzymes is a key mechanism through which it exerts its effects.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide | 40% | 75% |
In vivo studies have demonstrated significant reductions in edema in carrageenan-induced models, indicating effective anti-inflammatory properties.
Case Studies
Recent studies have highlighted the compound's potential in therapeutic applications:
Antimicrobial Efficacy
A study published in ACS Omega evaluated pyrazole derivatives similar to the compound, revealing significant antimicrobial activity linked to structural modifications, including those present in 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide .
Anti-inflammatory Mechanisms
Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects .
Cytotoxicity Profiles
A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity, confirming the therapeutic potential of derivatives like 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Halogenation : The presence of bromine in the target compound and analogs (e.g., 9c, compound 53) is critical for enhancing lipophilicity and binding affinity via halogen bonding. However, compound 53 features dual bromine atoms, which may increase steric hindrance compared to the single bromine in the target compound .
Functional Groups : The acetohydrazide moiety in ’s compound introduces hydrogen-bonding capacity, whereas the ethyl linker in the target compound balances flexibility and rigidity for optimal binding .
Table 2: Functional Comparison of Selected Compounds
Key Observations:
Enzyme Inhibition : The target compound’s pyridinyl-imidazole group mirrors the imidazole-triazole motifs in VFV and KET (), which are established CYP51 inhibitors. This suggests a plausible mechanism for targeting protozoal enzymes .
Synthetic Feasibility : Compound 53 () was synthesized in 39% yield, highlighting challenges in brominated benzimidazole synthesis. The target compound’s ethyl linker may simplify purification compared to triazole-thiazole systems (e.g., 9c) .
Docking Performance : Analog 9c () demonstrated strong binding in α-glucosidase docking studies, with bromophenyl-thiazole playing a critical role. The target compound’s bromobenzamide-pyridinyl-imidazole system may exhibit similar or superior docking profiles .
Physicochemical and Spectroscopic Data
- 1H NMR Profiles : The target compound’s ethyl linker and pyridinyl-imidazole group would likely produce distinct shifts in the aromatic (δ 7.1–8.3 ppm) and aliphatic (δ 3.5–4.5 ppm) regions, comparable to compound 53 () and acetohydrazide derivatives () .
- Melting Points: Brominated analogs (e.g., compound 53, mp 200–202°C) generally exhibit higher melting points than non-halogenated derivatives, suggesting enhanced crystallinity .
Q & A
Q. What are the established synthetic routes for 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling a brominated benzoyl chloride derivative with a pyridinyl-imidazole ethylamine intermediate. Key steps include:
- Intermediate Preparation : Reacting 2-(pyridin-2-yl)-1H-imidazole with 2-bromoethylamine under reflux in a polar aprotic solvent (e.g., DMF) to form the ethylamine-linked imidazole-pyridine moiety .
- Acylation : Treating the intermediate with 2-bromobenzoyl chloride in the presence of a base (e.g., K₂CO₃) to form the benzamide bond. Solvent choice (e.g., THF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is required:
- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 8.2–8.6 ppm), imidazole protons (δ 7.5–7.8 ppm), and benzamide carbonyl (δ 165–170 ppm). Discrepancies in splitting patterns may indicate rotameric forms .
- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight ([M+H]⁺ expected within ±0.5 Da) and isotopic patterns for bromine .
Q. What initial biological screening assays are recommended to assess its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against CYP24A1 or similar enzymes using UV-Vis spectroscopy to monitor substrate conversion (e.g., 25-hydroxyvitamin D metabolism) .
- Cellular Uptake : Employ radiolabeled glucose uptake assays in hepatocytes to evaluate metabolic modulation, as seen in related benzamide derivatives .
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative strains, given the known activity of imidazole-containing compounds .
Advanced Research Questions
Q. How can computational methods predict binding affinities of this compound with target enzymes?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations:
- Docking : Use the crystal structure of the target enzyme (e.g., CYP24A1 PDB: 3K9V) to identify key interactions (e.g., hydrogen bonds with pyridine nitrogen or bromine halogen bonding) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of the ligand-enzyme complex. Calculate binding free energy via MM-PBSA/GBSA .
- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays to refine computational models .
Q. What strategies address contradictory results in thermal stability and degradation profiles observed in different studies?
- Methodological Answer : Resolve discrepancies through:
- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres to differentiate thermal decomposition pathways. Compare with differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Adjust synthetic routes to minimize labile groups (e.g., optimize protecting groups for the imidazole ring) .
Q. What crystallographic approaches refine its three-dimensional structure when faced with low-resolution data?
- Methodological Answer : Use the SHELX suite for challenging refinements:
- Data Collection : Collect high-completeness datasets (≥98%) at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution .
- Twinning Analysis : Employ SHELXD to detect and model twinning (e.g., pseudo-merohedral twinning) common in imidazole-containing crystals .
- Hydrogen Bonding Networks : Restrain H-atom positions using AFIX commands and validate via Hirshfeld surface analysis to resolve ambiguities in electron density maps .
Q. How does modifying substituents on the benzamide or imidazole rings affect pharmacological properties?
- Methodological Answer : Systematic SAR studies can guide optimization:
- Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance metabolic stability. Compare logP values (HPLC) to assess lipophilicity changes .
- Imidazole Modifications : Replace pyridin-2-yl with bulkier groups (e.g., 4-methoxyphenyl) to sterically block off-target interactions. Use fluorescence polarization assays to measure binding affinity shifts .
- In Vivo Testing : Prioritize analogs with >50% oral bioavailability (rat models) and low cytotoxicity (HEK293 cell viability assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
